molecular formula C15H12INO B5216553 N-(2-iodophenyl)-3-phenylacrylamide

N-(2-iodophenyl)-3-phenylacrylamide

Cat. No. B5216553
M. Wt: 349.17 g/mol
InChI Key: BECCRYOPTTUWHM-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-iodophenyl)-3-phenylacrylamide (IPA-3) is a small molecule inhibitor that specifically targets the Rho GTPase family member, RhoGDIα. RhoGDIα is a key regulator of Rho GTPase activity, which plays an important role in various cellular processes such as cell migration, adhesion, and proliferation. IPA-3 has been widely used as a tool to investigate the role of RhoGDIα in cellular processes and to develop potential therapeutic strategies for diseases associated with aberrant Rho GTPase activity.

Scientific Research Applications

KCNQ2 Potassium Channel Opener

N-(2-iodophenyl)-3-phenylacrylamide derivatives have been explored as KCNQ2 potassium channel openers. In a study, a related compound demonstrated significant activity in a rat model of migraine, reducing the number of cortical spreading depressions induced by potassium chloride, highlighting its potential in migraine treatment (Wu et al., 2003).

Corrosion Inhibition

These compounds have also been studied for their corrosion inhibition properties. Research focused on their effectiveness in preventing corrosion of copper in nitric acid solutions. The compounds showed promise as mixed-type inhibitors, reducing double-layer capacitance and demonstrating high efficiencies in certain concentrations (Abu-Rayyan et al., 2022).

Brain-Specific Delivery of Radiopharmaceuticals

N-(2-iodophenyl)-3-phenylacrylamide derivatives were evaluated for their potential in brain-specific delivery of radiopharmaceuticals. Studies showed that certain compounds could cross the blood-brain barrier effectively, suggesting their utility in cerebral blood perfusion measurement (Tedjamulia et al., 1985).

Antimicrobial and Antioxidant Activities

Derivatives of N-(2-iodophenyl)-3-phenylacrylamide have been synthesized and screened for antimicrobial and antioxidant activities. Among the synthesized compounds, specific derivatives were found to be potent in these respects, indicating their potential as bioactive agents (Puli et al., 2018).

Synthesis of Fused-Ring Compounds

Research has demonstrated the use of N-(2-iodophenyl)-3-phenylacrylamide derivatives in the synthesis of various ring-fused compounds, such as indoles, quinolines, and quinolones. This showcases their utility in scaffold-divergent synthesis, contributing to the field of organic chemistry (Halim et al., 2013).

properties

IUPAC Name

(E)-N-(2-iodophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECCRYOPTTUWHM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-iodophenyl)-3-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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